molecular formula C7H7N5O3 B156405 s-Triazole, 5-methylamino-3-(5-nitro-2-furyl)- CAS No. 10187-84-5

s-Triazole, 5-methylamino-3-(5-nitro-2-furyl)-

Cat. No. B156405
CAS RN: 10187-84-5
M. Wt: 209.16 g/mol
InChI Key: XKSGTCCXIBWORN-UHFFFAOYSA-N
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Description

S-Triazole, 5-methylamino-3-(5-nitro-2-furyl)- is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its unique chemical structure and diverse biological activities. This compound is a derivative of triazole, which is a five-membered ring containing three nitrogen atoms. The presence of a nitro group and a methylamino group in the 5th and 3rd position of the furan ring, respectively, makes this compound highly reactive and capable of forming strong covalent bonds with various biological targets.

Mechanism Of Action

The mechanism of action of s-Triazole, 5-methylamino-3-(5-nitro-2-furyl)- is complex and depends on the biological target that it interacts with. However, it is generally believed that this compound exerts its effects by forming covalent bonds with various proteins and enzymes in the body. This leads to the inhibition of their activity, which ultimately results in the desired biological effect.

Biochemical And Physiological Effects

The biochemical and physiological effects of s-Triazole, 5-methylamino-3-(5-nitro-2-furyl)- are diverse and depend on the specific biological target that it interacts with. For example, this compound has been shown to inhibit the activity of various enzymes involved in the biosynthesis of prostaglandins, which play a key role in the inflammatory response. This results in a reduction in inflammation and pain. Similarly, s-Triazole, 5-methylamino-3-(5-nitro-2-furyl)- has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.

Advantages And Limitations For Lab Experiments

The advantages of using s-Triazole, 5-methylamino-3-(5-nitro-2-furyl)- in lab experiments are its unique chemical structure, diverse biological activities, and potential applications in various fields of science. However, the limitations of using this compound include its complex synthesis process, potential toxicity, and limited availability.

Future Directions

There are several future directions for the research and development of s-Triazole, 5-methylamino-3-(5-nitro-2-furyl)-. These include:
1. Development of new synthetic methods for the production of this compound that are more efficient, cost-effective, and environmentally friendly.
2. Further exploration of the biological activities of s-Triazole, 5-methylamino-3-(5-nitro-2-furyl)- and its potential applications in various fields of science.
3. Investigation of the mechanism of action of this compound and its interactions with various biological targets.
4. Development of new derivatives of s-Triazole, 5-methylamino-3-(5-nitro-2-furyl)- that have improved pharmacological properties and reduced toxicity.
5. Investigation of the potential use of this compound in combination with other drugs or therapies for the treatment of various diseases.
In conclusion, s-Triazole, 5-methylamino-3-(5-nitro-2-furyl)- is a promising compound that has shown diverse biological activities and potential applications in various fields of science. Further research and development of this compound are needed to fully understand its mechanism of action and potential therapeutic applications.

Synthesis Methods

The synthesis of s-Triazole, 5-methylamino-3-(5-nitro-2-furyl)- is a complex process that involves several steps. The most common method of synthesis involves the reaction of 5-nitro-2-furoic acid with thionyl chloride to form 5-nitro-2-furoyl chloride. This intermediate is then reacted with methylamine and sodium azide to form the desired product.

Scientific Research Applications

S-Triazole, 5-methylamino-3-(5-nitro-2-furyl)- has been extensively studied for its potential applications in various fields of science. In medicinal chemistry, this compound has shown promising results as an antitumor agent, anti-inflammatory agent, and antimicrobial agent. In addition, it has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

CAS RN

10187-84-5

Product Name

s-Triazole, 5-methylamino-3-(5-nitro-2-furyl)-

Molecular Formula

C7H7N5O3

Molecular Weight

209.16 g/mol

IUPAC Name

N-methyl-5-(5-nitrofuran-2-yl)-1H-1,2,4-triazol-3-amine

InChI

InChI=1S/C7H7N5O3/c1-8-7-9-6(10-11-7)4-2-3-5(15-4)12(13)14/h2-3H,1H3,(H2,8,9,10,11)

InChI Key

XKSGTCCXIBWORN-UHFFFAOYSA-N

SMILES

CNC1=NNC(=N1)C2=CC=C(O2)[N+](=O)[O-]

Canonical SMILES

CNC1=NNC(=N1)C2=CC=C(O2)[N+](=O)[O-]

Other CAS RN

10187-84-5

Origin of Product

United States

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